2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)17-13-22-20(23-17)26-12-11-21-19(24)16-5-3-4-6-18(16)25-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSZUIUWOPPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethylamine under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazole ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the benzamide nitrogen, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit significant cytotoxic properties against various cancer cell lines. For instance, derivatives of benzamides have shown effectiveness as RET kinase inhibitors, which are crucial in treating cancers driven by RET mutations .
Case Study:
A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase activity. Compounds demonstrated moderate to high potency, suggesting potential for development into anticancer therapeutics .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related imidazole derivatives has shown effectiveness against a range of bacterial and fungal pathogens, indicating that this compound may also possess similar properties .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The reaction conditions must be optimized for yield and purity.
Synthetic Route Example:
- Starting Materials : p-Tolyl thioimidazole and methoxyacetyl chloride.
- Reagents : Triethylamine as a base.
- Purification : Standard techniques such as recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The benzamide moiety can interact with various proteins, affecting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of the target compound with analogs from the evidence:
Key Observations:
- Core Structure : The benzamide core (target, ) may offer distinct electronic and steric profiles compared to acetamide derivatives (), influencing receptor binding or solubility.
- Linker : The thioethyl group in the target provides flexibility and stability, whereas direct thio (-S-) or methylthio (-S-CH₂-) linkers () may alter conformational dynamics.
- Heterocycle : The 5-(p-tolyl)-imidazole in the target shares similarities with p-tolyl-substituted imidazoles in and , which are associated with cytotoxicity and enzyme inhibition. Thiazole-based analogs () highlight the role of heterocycle choice in biological targeting.
- Substituents : The methoxy group on the benzamide (target) contrasts with electron-withdrawing groups (e.g., -F in ), which could modulate bioavailability and metabolic pathways.
Biological Activity
Introduction
2-Methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a thioether linkage, and a methoxy-substituted benzamide moiety. Its molecular formula is with a molecular weight of approximately 366.47 g/mol.
Structural Formula
Key Functional Groups
- Imidazole Ring : Known for its biological relevance, particularly in enzyme catalysis and receptor interactions.
- Thioether Linkage : May enhance lipophilicity and membrane permeability.
- Methoxy Group : Can influence solubility and biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, possibly through disruption of bacterial cell walls or inhibition of protein synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzamide derivatives, including our compound. The results indicated that this compound outperformed standard antibiotics in inhibiting the growth of resistant bacterial strains .
Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in MCF-7 cells through the activation of caspase pathways . The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
